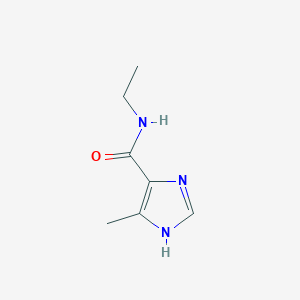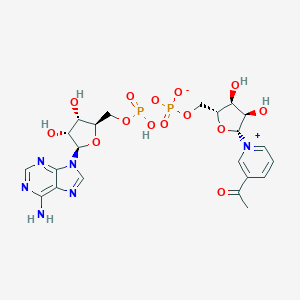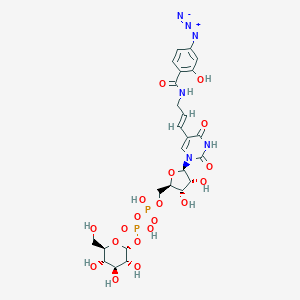
6a-Naltrexol
Descripción general
Descripción
6a-Naltrexol is a peripherally-selective opioid receptor antagonist related to naltrexone . It is a major active metabolite of naltrexone formed by hepatic dihydrodiol dehydrogenase enzymes .
Synthesis Analysis
A small library of amino acid ester prodrugs of 6-β-naltrexol was prepared for microneedle-enhanced transdermal delivery . Six amino acid ester prodrugs were synthesized . The lead compound exhibited the most rapid bioconversion to NTXOL in human plasma .Molecular Structure Analysis
The molecular formula of 6a-Naltrexol is C20H25NO4 . Its average mass is 343.417 Da and its monoisotopic mass is 343.178345 Da .Physical And Chemical Properties Analysis
The density of 6a-Naltrexol is 1.5±0.1 g/cm3 . Its boiling point is 557.5±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The molar volume is 231.9±5.0 cm3 .Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
6a-Naltrexol has been used in pharmacokinetic studies to understand the behavior of drugs within the body. For instance, it was used in a study to improve the analysis of naltrexone and its primary metabolite 6β-naltrexol in human, rat, and rabbit plasma .
Analytical Chemistry
In the field of analytical chemistry, 6a-Naltrexol is used as a standard in chromatographic or mass spectrometry-based testing applications. These applications range from pharmaceutical research to compliance testing and clinical toxicology .
Treatment of Opioid-Induced Constipation
6a-Naltrexol was studied for the treatment of opioid-induced constipation. It was found to be effective and well-tolerated, and did not precipitate opioid withdrawal symptoms or interfere with opioid pain relief .
Treatment of Narcotic Dependence
The opiates 6β-naltrexol and 6β-naltrexamide function as neutral antagonists in in vitro and in vivo systems previously exposed to morphine, and are under investigation as improved treatments for narcotic dependence .
High-Performance Liquid Chromatography
6a-Naltrexol and its metabolite 6-beta-naltrexol have been analyzed in serum with high-performance liquid chromatography (HPLC). This method is suitable for determination of naltrexone and 6-β-naltrexol in human serum .
Pharmaceutical Research
6a-Naltrexol is used as a reference standard in pharmaceutical research. It helps in the development of new drugs and in the improvement of existing ones .
Mecanismo De Acción
Target of Action
6a-Naltrexol, also known as Naltrexone-6-alpha-ol, is a peripherally-selective opioid receptor antagonist . It primarily targets the mu-opioid receptors (MOR) , but also has action at the kappa and delta receptors to a lesser extent . These receptors play a crucial role in the perception of pain and the body’s response to opioids .
Mode of Action
6a-Naltrexol acts as a competitive antagonist at the mu-opioid receptors . By binding to these receptors, it blocks the euphoric (pleasurable or “high”) effects associated with alcohol use or opioids . Unlike naltrexone, 6a-Naltrexol is a neutral antagonist of the MOR, meaning it can antagonize the actions of both agonists and inverse agonists at the receptor .
Biochemical Pathways
Once administered, naltrexone undergoes a rapid and extensive hepatic metabolism by enzymatic reduction from ketone to a major metabolite 6a-Naltrexol . This process involves the hepatic dihydrodiol dehydrogenase enzymes . The metabolite 6a-Naltrexol may contribute to the therapeutic effect as it persists in biological fluids in higher amounts than naltrexone .
Pharmacokinetics
The mean terminal plasma elimination half-life of 6a-Naltrexol is approximately 11.1 ± 2.4 hours . It is primarily excreted through the kidneys . The recovery of the extraction method was 48% for naltrexone and 75% for 6a-Naltrexol . The limit of quantification was 5.0 ng/ml for naltrexone and 1.0 ng/ml for 6a-Naltrexol .
Result of Action
6a-Naltrexol potently blocks the effects of opioids, such as physical dependence, respiratory depression, miosis (pinpoint pupils), analgesia (pain relief), euphoria (pleasurable effects), drug craving, and tolerance . It also blocks the effects of endogenous opiates made naturally by the body (like endorphins) which make alcohol ingestion less pleasurable .
Action Environment
The action of 6a-Naltrexol is influenced by various environmental factors. For instance, it has been reported that less reduction of naltrexone to 6a-Naltrexol occurs in liver cirrhosis, and such alterations appear to be related to the severity of liver disease . , which could influence its efficacy and stability.
Safety and Hazards
Propiedades
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15+,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNEHKORQFVQJ-SBCNTATESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1O)OC5=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942580 | |
| Record name | αlpha-Naltrexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6a-Naltrexol | |
CAS RN |
20410-98-4 | |
| Record name | αlpha-Naltrexol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20410-98-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(Trimethylsilyl)ethynyl]pyridine](/img/structure/B163219.png)




![2-[4-(4-Butylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B163230.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)

